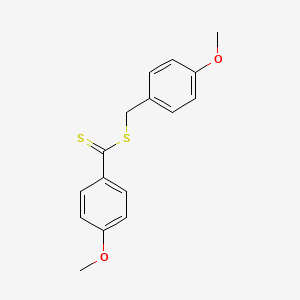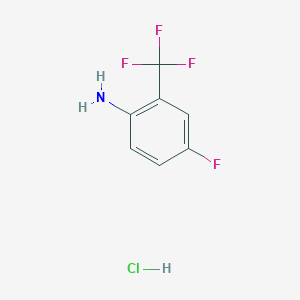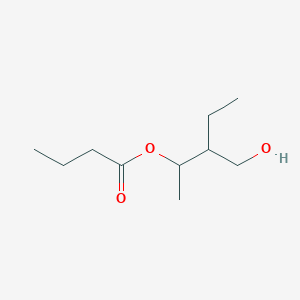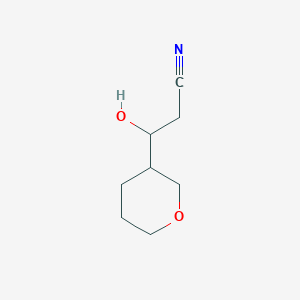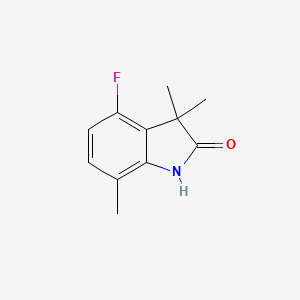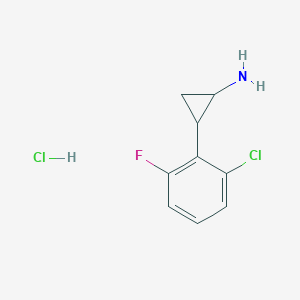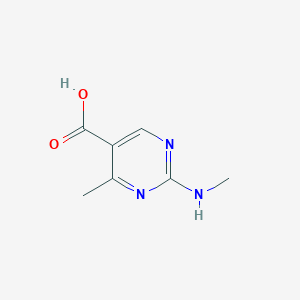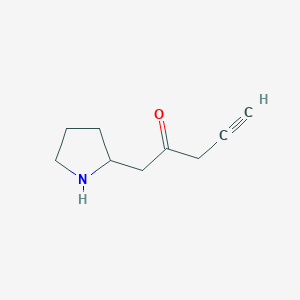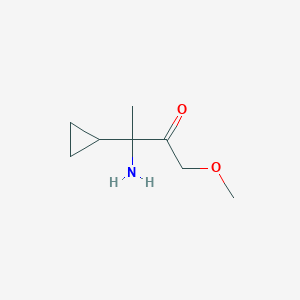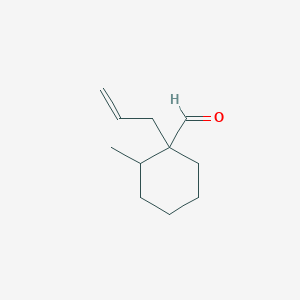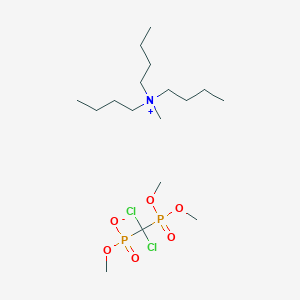![molecular formula C9H19ClSi B13157426 [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane](/img/structure/B13157426.png)
[2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane: is an organosilicon compound with the molecular formula C9H19ClSi. This compound is characterized by the presence of a chloromethyl group and a trimethylsilane group attached to a butenyl chain. It is used in various chemical reactions and has applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane typically involves the reaction of 2-methyl-3-buten-1-ol with chloromethyltrimethylsilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by distillation or recrystallization to obtain the desired purity. Industrial methods also focus on optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of substituted derivatives such as azides, ethers, or thioethers.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Protecting Group: The trimethylsilane group can act as a protecting group for alcohols and amines during multi-step synthesis.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for labeling or immobilization purposes.
Medicine:
Drug Development: Investigated for its potential use in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry:
Material Science: Employed in the production of silicon-based materials with unique properties such as increased thermal stability and hydrophobicity.
Mechanism of Action
The mechanism of action of [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The trimethylsilane group provides steric hindrance and can influence the reactivity and stability of the compound.
Molecular Targets and Pathways:
Nucleophilic Attack: The chloromethyl group is the primary site for nucleophilic attack, leading to substitution reactions.
Electrophilic Addition: The double bond in the butenyl chain can undergo electrophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
(Chloromethyl)trimethylsilane: Similar structure but lacks the butenyl chain.
2-(Trimethylsilyl)ethoxymethyl chloride: Contains an ethoxymethyl group instead of a butenyl chain.
2-(Chloromethyl)allyl-trimethylsilane: Similar structure with an allyl group instead of a butenyl chain.
Uniqueness:
Structural Features: The presence of both a chloromethyl group and a butenyl chain makes [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane unique compared to its analogs.
Reactivity: The combination of these functional groups provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H19ClSi |
|---|---|
Molecular Weight |
190.78 g/mol |
IUPAC Name |
[2-(chloromethyl)-2-methylbut-3-enyl]-trimethylsilane |
InChI |
InChI=1S/C9H19ClSi/c1-6-9(2,7-10)8-11(3,4)5/h6H,1,7-8H2,2-5H3 |
InChI Key |
CSEDFXKRMGJCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si](C)(C)C)(CCl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



